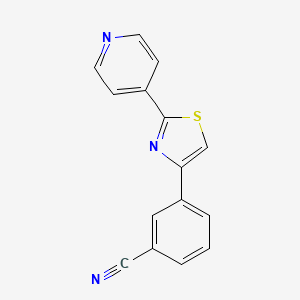
3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile involves the inhibition of the histone deacetylase enzyme. This enzyme is responsible for the removal of acetyl groups from histone proteins, resulting in the compaction of chromatin and the repression of gene expression. The inhibition of this enzyme by this compound leads to the accumulation of acetyl groups on histone proteins, resulting in the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile in lab experiments include its potent anti-cancer activity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory activity. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile. These include the development of more potent analogs with improved selectivity and reduced toxicity, the determination of its safety and efficacy in vivo, and the investigation of its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, this compound is a chemical compound with potent anti-cancer activity and anti-inflammatory activity. Its mechanism of action involves the inhibition of the histone deacetylase enzyme, resulting in the activation of tumor suppressor genes and the inhibition of cancer cell growth. While it has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in vivo and to develop more potent analogs with improved selectivity and reduced toxicity.
Métodos De Síntesis
The synthesis of 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile involves the reaction of 2-amino-4-(4-cyanophenyl)thiazole with 4-bromopyridine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of the desired compound in good yield.
Aplicaciones Científicas De Investigación
3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-cancer activity by inhibiting the activity of the histone deacetylase enzyme. This enzyme is involved in the regulation of gene expression, and its inhibition by this compound leads to the activation of tumor suppressor genes, resulting in the inhibition of cancer cell growth.
Propiedades
IUPAC Name |
3-(2-pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3S/c16-9-11-2-1-3-13(8-11)14-10-19-15(18-14)12-4-6-17-7-5-12/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBJTIBBZQYVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC(=N2)C3=CC=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


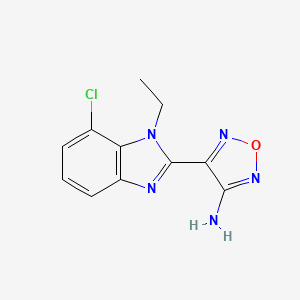
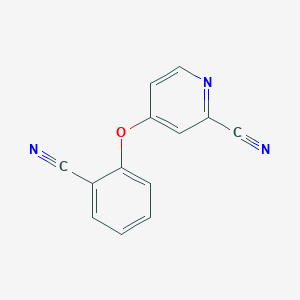
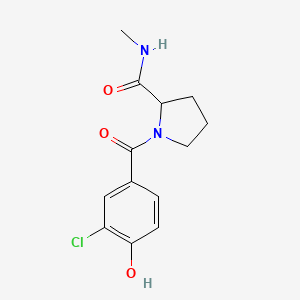
![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)
![1-[2-Fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide](/img/structure/B7560233.png)
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)
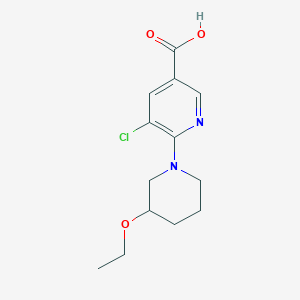
![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)



